4-(3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Description
Development of Pyrazoline Chemistry in Medicinal Research
Pyrazolines, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, have been a cornerstone of medicinal chemistry since their discovery in the late 19th century. Their stability and synthetic versatility enabled widespread exploration of their pharmacological properties. Early studies focused on their anti-inflammatory and antimicrobial activities, but recent advancements have highlighted their efficacy in treating neurodegenerative diseases. For instance, pyrazolines inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), making them viable candidates for Alzheimer’s and Parkinson’s disease therapies.
The structural flexibility of the pyrazoline ring allows for extensive derivatization. Substitutions at the N1, C3, and C5 positions modulate bioactivity, enabling targeted interactions with enzymes and receptors. Commercial drugs like celecoxib (a COX-2 inhibitor) underscore the therapeutic relevance of pyrazoline scaffolds, driving sustained interest in optimizing their pharmacodynamic profiles.
Significance of Fluorinated Pyrazoline Derivatives
The introduction of fluorine atoms into pyrazoline derivatives has revolutionized their pharmacokinetic and pharmacodynamic properties. Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets in target proteins while improving metabolic stability and bioavailability. For example, fluorinated pyrazolines exhibit superior anti-infective activity against Mycobacterium tuberculosis compared to non-fluorinated analogs, with minimal cytotoxicity.
In anti-inflammatory applications, fluorine substitution at the ortho position of the phenyl ring (as seen in the 2-fluorophenyl group of the compound under review) augments steric and electronic interactions with cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. This strategic modification has yielded compounds with potency exceeding that of classical NSAIDs like diclofenac.
Evolution of 4,5-Dihydro-1H-pyrazol-1-yl-4-oxobutanoic Acid Scaffolds
The 4,5-dihydro-1H-pyrazol-1-yl-4-oxobutanoic acid scaffold combines a partially saturated pyrazoline core with a succinic acid derivative, enabling dual functionality: the pyrazoline moiety mediates target engagement, while the carboxylic acid group enhances solubility and facilitates salt formation for improved formulation. Structural variations in this scaffold, particularly aromatic substitutions, have been pivotal in optimizing bioactivity.
For instance, the 3,4-dimethoxyphenyl group at the C3 position introduces electron-donating methoxy substituents, which enhance π-π stacking interactions with aromatic residues in enzyme active sites. Concurrently, the 2-fluorophenyl group at C5 contributes to hydrophobic interactions and metabolic resistance. This combination has been exploited in RAD51-BRCA2 disruptors for pancreatic cancer, where the scaffold’s rigidity and hydrogen-bonding capacity are critical for protein-protein interaction inhibition.
Research Significance and Objectives
The study of 4-(3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid addresses two key gaps in pyrazoline research:
- Mechanistic Elucidation : Clarifying its mode of action, particularly its potential as a multi-target inhibitor (e.g., AChE, MAO, or RAD51).
- Structural Optimization : Identifying substituent patterns that maximize efficacy while minimizing off-target effects.
Recent work on analogous compounds demonstrates that subtle changes in the acyl chain (e.g., replacing succinic acid with glutaric acid) can dramatically alter selectivity profiles. Thus, systematic exploration of this scaffold could yield novel therapeutics for neurodegenerative disorders, oncology, and infectious diseases.
Table 1: Key Structural Features and Their Pharmacological Implications
Properties
IUPAC Name |
4-[5-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O5/c1-28-18-8-7-13(11-19(18)29-2)16-12-17(14-5-3-4-6-15(14)22)24(23-16)20(25)9-10-21(26)27/h3-8,11,17H,9-10,12H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDODYYCAWBIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)CCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Molecular Formula
- C23H20F2N2O2
Molecular Weight
- 394.4 g/mol
Structural Representation
The structural representation of the compound indicates the presence of a pyrazole core with various substituents that may influence its biological activity.
Antiproliferative Activity
Research has indicated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC₅₀ value of 0.08 μM against the MCF-7 breast cancer cell line, suggesting strong potential as an anticancer agent .
Inhibition of Enzymatic Activity
In silico studies have shown that this compound can act as an inhibitor for dengue virus type 2 (DEN2) NS2B/NS3 serine protease. This suggests its potential application in antiviral therapies .
The mechanism of action for the antiproliferative effects is believed to involve the inhibition of specific kinases, similar to other pyrazole derivatives which have shown promising results in targeting the epidermal growth factor receptor (EGFR) pathway .
Synthesis and Evaluation
- Synthesis Method : The compound was synthesized via a one-pot three-component reaction involving 3′,4′-dimethoxyacetophenone, 2-fluorobenzaldehyde, and phenylhydrazine under microwave conditions, enhancing reaction efficiency .
-
Biological Evaluation :
- Antiproliferative Assays : Various derivatives were tested against MCF-7 cells with some showing significant inhibitory effects.
- Enzyme Inhibition : Docking studies indicated favorable interactions with target enzymes involved in cancer proliferation and viral replication.
Comparative Data Table
| Compound | IC₅₀ (μM) | Target | Activity |
|---|---|---|---|
| C5 | 0.08 | MCF-7 | Antiproliferative |
| Compound 1 | 0.07 | EGFR | Inhibitory |
| Compound 1 (Dengue) | N/A | NS2B/NS3 | Inhibitory |
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that this compound exhibits significant antiviral properties, particularly against dengue virus type 2 (DEN2). The mechanism of action involves inhibition of the NS2B/NS3 serine protease, which is crucial for viral replication. Molecular docking studies have shown promising binding affinity, suggesting its potential as a lead compound for developing antiviral therapies against dengue fever .
Thrombopoietin Receptor Agonism
Another notable application is its role as an agonist of the thrombopoietin receptor. This activity is particularly relevant in the treatment of thrombocytopenia, a condition characterized by low platelet counts. The compound enhances platelet production by stimulating the receptor, thereby providing a therapeutic avenue for patients suffering from conditions that lead to reduced platelet levels .
Case Study 1: Antiviral Efficacy
In a study published in MDPI, the synthesized analogue demonstrated effective inhibition of DEN2 protease in vitro. The research utilized advanced spectroscopic techniques to confirm the compound's structure and employed molecular dynamics simulations to evaluate its stability and interaction with the target enzyme . The findings suggest that further optimization of this compound could lead to effective antiviral agents.
Case Study 2: Platelet Production Enhancement
A patent document highlights the use of this compound as a thrombopoietin receptor agonist. Clinical trials are underway to assess its efficacy in increasing platelet counts in patients with thrombocytopenia. Preliminary results indicate a favorable safety profile and significant improvements in platelet production, warranting further clinical investigation .
Comparative Analysis Table
| Application Area | Mechanism of Action | Current Status |
|---|---|---|
| Antiviral Activity | Inhibition of DEN2 NS2B/NS3 serine protease | Preclinical studies |
| Thrombopoietin Receptor Agonism | Stimulation of platelet production | Clinical trials ongoing |
Comparison with Similar Compounds
Key Research Findings
Substituent-Driven Properties : The position and nature of aryl substituents critically influence electronic effects, solubility, and crystallinity. EDGs enhance solubility but reduce metabolic stability, whereas EWGs improve stability at the cost of solubility .
Synthetic Robustness : General Procedure G yields high-purity (>94%) pyrazoline derivatives across diverse substituents, underscoring its versatility .
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The compound can be synthesized via cyclocondensation of substituted hydrazines with α,β-unsaturated ketones, followed by oxidation and acid coupling. Key steps include:
- General Procedure G (as described for analogous pyrazolines): Reacting precursors in ethanol under reflux, followed by flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .
- Yield Optimization : Use of stoichiometric ratios (e.g., 1:1.2 for hydrazine:ketone) and controlled reaction times (48–72 hours) minimizes side products like unreacted diketones. Typical yields range from 22% to 86%, influenced by substituent steric effects .
- Purification : HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms >95% purity .
Table 1 : Example Yields and Purity for Analogous Compounds
| Compound | Substituents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 24 | Bromo, Phenyl | 86 | >95% |
| 25 | Bromo, Chloro | 27 | >95% |
| 26 | Chloro, Chloro | 22 | >95% |
Q. How is structural characterization performed for this compound?
- 1H/13C NMR : Key signals include pyrazoline C=O (δ ~170 ppm), fluorophenyl aromatic protons (δ 7.1–7.4 ppm), and dihydropyrazole CH2 (δ 3.8–4.2 ppm) .
- Mass Spectrometry : ESI-MS in negative mode confirms molecular ion peaks (e.g., [M-H]⁻ at m/z 455.1 for C₂₁H₁₈FNO₅) .
- X-ray Crystallography : Used to resolve stereochemistry of the dihydropyrazole ring, with bond angles (C-N-N ~118°) confirming planarity .
Q. What role does the 2-fluorophenyl group play in reactivity?
The fluorine atom enhances electrophilic substitution resistance due to its electron-withdrawing effect, stabilizing the aromatic ring against oxidation. This is critical in maintaining structural integrity during coupling reactions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Pharmacophore Modeling : Map electrostatic potentials (e.g., using Schrödinger’s Phase) to identify hydrogen-bond acceptors (ketone oxygen) and hydrophobic regions (dimethoxyphenyl) .
- Bioisosteric Replacement : Substitute the 2-fluorophenyl group with 4-fluorophenyl or trifluoromethylpyridyl analogs to assess changes in binding affinity (e.g., IC₅₀ shifts in enzyme assays) .
Table 2 : Example SAR Data for Pyrazoline Derivatives
| Substituent (R₁/R₂) | Target Enzyme IC₅₀ (µM) | LogP |
|---|---|---|
| 3,4-Dimethoxy/2-Fluoro | 0.45 ± 0.02 | 2.8 |
| 4-Fluoro/Chloro | 1.20 ± 0.15 | 3.1 |
| Trifluoromethyl | 0.89 ± 0.10 | 3.5 |
Q. How can contradictions in biological activity data be resolved?
Discrepancies in antimicrobial or cytotoxic activity may arise from assay conditions (e.g., bacterial strain variability or solvent effects). Mitigation strategies include:
- Standardized Protocols : Use CLSI guidelines for MIC testing (e.g., Mueller-Hinton broth, 18-hour incubation) .
- Solvent Controls : Compare DMSO vs. aqueous solubility to rule out false negatives .
Q. What computational methods validate target engagement?
- Molecular Docking : AutoDock Vina or Glide simulations with protein databases (PDB ID: 4Q9X for kinase targets) predict binding poses. The dihydropyrazole ring often occupies hydrophobic pockets, while the oxobutanoic acid forms salt bridges with lysine residues .
- MD Simulations : GROMACS 2022 trajectories (100 ns) assess stability of ligand-receptor complexes, with RMSD <2.0 Å indicating robust binding .
Methodological Guidance
- Handling Low Yields : Increase equivalents of electron-deficient aryl groups (e.g., 4-chlorophenyl) to drive cyclization .
- Resolving Spectral Overlaps : Use DEPT-135 NMR to distinguish CH₂ (negative phase) from CH₃ groups in crowded spectra .
- Addressing Bioassay Noise : Include internal standards (e.g., ciprofloxacin for antimicrobial assays) to normalize plate-to-plate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
